molecular formula C17H19ClN2O2 B12725669 9H-Pyrido(3,4-b)indole-3-carboxylic acid, pentyl ester, monohydrochloride CAS No. 126291-30-3

9H-Pyrido(3,4-b)indole-3-carboxylic acid, pentyl ester, monohydrochloride

Cat. No.: B12725669
CAS No.: 126291-30-3
M. Wt: 318.8 g/mol
InChI Key: DPPALFZLMBOURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Pyrido(3,4-b)indole-3-carboxylic acid, pentyl ester, monohydrochloride is a chemical compound belonging to the class of β-carbolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a pyridoindole core with a carboxylic acid esterified with a pentyl group and a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Pyrido(3,4-b)indole-3-carboxylic acid esters typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of an imine intermediate, followed by cyclization using a base and a catalytic amount of copper(I) iodide. The highest yields are achieved using tetrazole-1-acetic acid as a ligand .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar cyclization reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms may enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

9H-Pyrido(3,4-b)indole-3-carboxylic acid, pentyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further studied for their biological activities.

Scientific Research Applications

9H-Pyrido(3,4-b)indole-3-carboxylic acid, pentyl ester, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9H-Pyrido(3,4-b)indole-3-carboxylic acid, pentyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Properties

CAS No.

126291-30-3

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

pentyl 9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride

InChI

InChI=1S/C17H18N2O2.ClH/c1-2-3-6-9-21-17(20)15-10-13-12-7-4-5-8-14(12)19-16(13)11-18-15;/h4-5,7-8,10-11,19H,2-3,6,9H2,1H3;1H

InChI Key

DPPALFZLMBOURC-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.